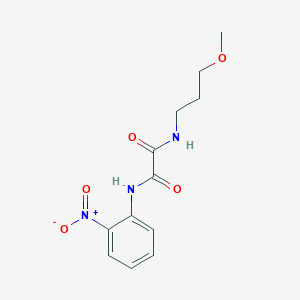
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide exerts its inhibitory effect on Rac1 by binding to the switch II region of the protein, which is essential for its activation. This binding prevents the binding of guanine nucleotide exchange factors (GEFs) to Rac1, thereby inhibiting its activation and downstream signaling.
Biochemical and Physiological Effects:
The inhibition of Rac1 by this compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been found to reduce cell proliferation, migration, and invasion, as well as induce apoptosis. In addition, this compound has been shown to reduce the expression of various genes involved in cancer cell survival and metastasis.
In neuronal cells, this compound has been found to reduce the accumulation of amyloid beta and alpha-synuclein, as well as improve cognitive function and motor function in animal models of Alzheimer's disease and Parkinson's disease, respectively.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide in lab experiments is its high selectivity for Rac1, which minimizes off-target effects. In addition, this compound has been shown to be stable and soluble in various solvents, which makes it easy to use in different experimental settings.
However, one limitation of using this compound in lab experiments is its relatively low potency, which requires higher concentrations to achieve significant effects. In addition, this compound has been found to have poor bioavailability, which limits its use in in vivo experiments.
Future Directions
There are several future directions for research on N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide. One area of interest is the development of more potent and selective inhibitors of Rac1, which could have greater therapeutic potential in cancer and neurological disorders. Another area of interest is the investigation of the role of Rac1 in other cellular processes, such as autophagy and mitophagy, which could provide new insights into the pathogenesis of various diseases.
Conclusion:
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been found to have a high affinity for the protein Rac1, which plays a crucial role in various cellular processes. This compound has been shown to have potential therapeutic applications in cancer and neurological disorders, and its use in lab experiments has several advantages and limitations. Future research on this compound could lead to the development of more potent and selective inhibitors of Rac1, as well as new insights into the pathogenesis of various diseases.
Synthesis Methods
The synthesis of N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide involves the reaction of 2-nitrobenzoic acid with 3-methoxypropylamine in the presence of N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting product is then treated with oxalyl chloride and N,N-dimethylformamide (DMF) to obtain this compound. The purity of this compound can be further enhanced by recrystallization from ethanol.
Scientific Research Applications
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide has been extensively studied for its potential use in scientific research, particularly in the field of cancer research. Rac1, the target protein of this compound, is known to be overexpressed in various types of cancer, including breast, lung, and pancreatic cancer. This compound has been found to inhibit the activity of Rac1, thereby reducing cancer cell proliferation, migration, and invasion.
In addition to cancer research, this compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Rac1 has been found to play a crucial role in the pathogenesis of these disorders, and this compound has been shown to inhibit Rac1 activity, thereby reducing the accumulation of amyloid beta and alpha-synuclein, which are key pathological features of these disorders.
properties
IUPAC Name |
N-(3-methoxypropyl)-N'-(2-nitrophenyl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-20-8-4-7-13-11(16)12(17)14-9-5-2-3-6-10(9)15(18)19/h2-3,5-6H,4,7-8H2,1H3,(H,13,16)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREDHMABSXLGBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)C(=O)NC1=CC=CC=C1[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-methyl-2-thioxothiazolidin-4-one](/img/structure/B2400393.png)

![2,5-dichloro-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2400398.png)
![(Z)-N-(3-allyl-4-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2400400.png)



![N-[(5-benzoylthiophen-2-yl)methyl]-2-ethoxybenzamide](/img/structure/B2400406.png)

![4-[1-(Tert-butoxycarbonyl)-4-piperidinyl]-2-pyridinecarboxylic acid](/img/structure/B2400409.png)



